3-Benzotriazol-1-yl-2-methyl-propionic acid
Overview
Description
Mechanism of Action
Target of Action
It is known that benzotriazole derivatives have been reported to exhibit antibacterial activities , suggesting that they may interact with bacterial proteins or enzymes.
Mode of Action
Based on the antibacterial activities of benzotriazole derivatives , it can be hypothesized that this compound may interfere with bacterial protein synthesis or other vital processes.
Result of Action
Benzotriazole derivatives have been reported to exhibit antibacterial activities , suggesting that they may inhibit bacterial growth or proliferation.
Biochemical Analysis
Biochemical Properties
3-Benzotriazol-1-yl-2-methyl-propionic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The benzotriazole moiety in the compound can form stable coordination complexes with metal ions, which can influence enzyme activity and protein function . For instance, it can act as a ligand for metal ions in metalloproteins, thereby affecting their catalytic activity. Additionally, the compound can interact with nucleic acids, potentially influencing gene expression and protein synthesis.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of kinases and phosphatases, which are crucial for cell signaling . Furthermore, the compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular metabolism. These effects can result in altered cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to enzymes and inhibit or activate their activity. For instance, it can act as an inhibitor of certain proteases, thereby preventing the degradation of specific proteins . Additionally, the benzotriazole moiety can form hydrogen bonds and π-π stacking interactions with biomolecules, stabilizing their structure and function . These interactions can lead to changes in gene expression and protein activity, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under extreme pH or temperature conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression. These effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including oxidative stress, inflammation, and cell death. These adverse effects are dose-dependent and can vary between different animal models. Threshold effects have been observed, where a specific dose is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Additionally, the compound can affect the activity of key metabolic enzymes, altering the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic anion transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localizations can influence the compound’s interactions with biomolecules and its overall biological activity. For instance, localization to the nucleus can affect gene expression, while localization to the mitochondria can influence cellular metabolism and energy production.
Preparation Methods
The synthesis of 3-Benzotriazol-1-yl-2-methyl-propionic acid involves several steps. One common method includes the reaction of benzotriazole with 2-methylpropionic acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
3-Benzotriazol-1-yl-2-methyl-propionic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . Major products formed from these reactions depend on the specific conditions and reagents used, but can include derivatives with modified functional groups .
Scientific Research Applications
3-Benzotriazol-1-yl-2-methyl-propionic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential as a photostabilizer and antioxidant. In medicine, it is being investigated for its potential therapeutic properties . In industry, it is used in the production of UV-absorbing agents and light stabilizers.
Comparison with Similar Compounds
3-Benzotriazol-1-yl-2-methyl-propionic acid is unique compared to other similar compounds due to its specific structure and properties . Similar compounds include benzotriazole derivatives like 2-aminobenzotriazole and thiazolidinone benzotriazole derivatives . These compounds also exhibit photostabilizing and antioxidant properties, but this compound is particularly effective due to its specific molecular configuration .
Properties
IUPAC Name |
3-(benzotriazol-1-yl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-7(10(14)15)6-13-9-5-3-2-4-8(9)11-12-13/h2-5,7H,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDZZJOQSXHOES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2N=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387787 | |
Record name | 3-Benzotriazol-1-yl-2-methyl-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24784498 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4233-62-9 | |
Record name | 3-Benzotriazol-1-yl-2-methyl-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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